The compound 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one belongs to a class of heterocyclic compounds that have garnered interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused ring structure that includes a pyrido[3,2-b][1,4]oxazin-3(4H)-one moiety, which has been shown to be a versatile scaffold for the development of various pharmacologically active agents. The synthesis and functionalization of these compounds have led to the discovery of molecules with anti-proliferative, antibacterial, antiplatelet, and various other pharmacological activities.
The study of 7-substituted derivatives has shown that these compounds have significant potential in cancer therapy. The anti-proliferative effects of these derivatives, particularly the 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one, encourage further research and optimization for potential use as cancer therapeutics1.
A new synthesis method for 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives, which are structurally related to the compound of interest, has been developed. This method has been applied to synthesize ofloxacin, a well-known antibacterial agent. This highlights the potential of the compound's scaffold to be used in the development of new antibacterial drugs2.
Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for their ability to inhibit platelet aggregation. These compounds, including one with a 7-bromo substituent, have shown inhibitory effects on ADP-induced platelet aggregation, suggesting potential applications in the prevention of thrombotic diseases3.
Compounds with the pyrido[2,1-b]oxazine ring, which is similar to the compound , have been prepared and evaluated for their pharmacological properties. Some of these compounds have exhibited long-term antihypertensive-bradycardic effects, as well as anti-inflammatory and spasmolytic activities, indicating a broad spectrum of potential therapeutic applications4.
The anti-proliferative activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, which are closely related to the 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one structure, has been investigated against human cancer cell lines. One of the derivatives, 7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one, demonstrated a promising effect in reducing cell viability in a dose-dependent manner. The mechanism behind this anti-proliferative activity is suggested to be apoptosis, as indicated by cell cycle and western blotting analysis1. Although the exact mechanism of action for 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one itself is not detailed, it can be inferred that similar pathways may be involved due to structural similarities.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5